1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H9ClN4S. It is known for its unique structure, which includes a thiadiazole ring and an azetidine ring.
Preparation Methods
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like phosphorus oxychloride.
Coupling of the Rings: The thiadiazole and azetidine rings are coupled together through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated reagents can replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .
Comparison with Similar Compounds
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride can be compared with similar compounds such as:
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
1-(1,3,4-Oxadiazol-2-yl)azetidin-3-amine: Contains an oxadiazole ring instead of a thiadiazole ring, leading to different chemical and biological properties.
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its reactivity and applications
The uniqueness of this compound lies in its specific ring structure and the presence of the dihydrochloride salt, which can enhance its solubility and stability in various applications.
Properties
CAS No. |
2173992-01-1 |
---|---|
Molecular Formula |
C5H9ClN4S |
Molecular Weight |
192.67 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-4-1-9(2-4)5-8-7-3-10-5;/h3-4H,1-2,6H2;1H |
InChI Key |
KMFVDQJCOVRHBW-UHFFFAOYSA-N |
SMILES |
C1C(CN1C2=NN=CS2)N.Cl.Cl |
Canonical SMILES |
C1C(CN1C2=NN=CS2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.